molecular formula C6H3BrClF3N2 B11774390 5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine

5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11774390
M. Wt: 275.45 g/mol
InChI Key: HHRFZEQGIWAJMN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong bases, halogenating agents, and specialized catalysts to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the halogen atoms, can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3BrClF3N2

Molecular Weight

275.45 g/mol

IUPAC Name

5-bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H3BrClF3N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13)

InChI Key

HHRFZEQGIWAJMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)C(F)(F)F)Br

Origin of Product

United States

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